1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride

soluble epoxide hydrolase inhibitor design methylene spacer SAR

Opt for this 1,3-disubstituted adamantyl-urea hydrochloride to leverage its fundamental advantages in sEH inhibitor discovery. Unlike lipophilic aryl-urea analogs, its tertiary dimethylaminoethyl side chain confers a >3-fold solubility advantage and enables direct aqueous buffer dissolution, eliminating DMSO artifacts in IC50 assays. The hydrochloride salt ensures a defined solid-state form, superior handling, and a secondary amine handle for quaternization into membrane-impermeable probes. Use this compound to benchmark microsomal stability and decouple terminal group effects from the adamantane core in your rational optimization of ADME profiles.

Molecular Formula C16H30ClN3O
Molecular Weight 315.89
CAS No. 1049786-16-4
Cat. No. B2788823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride
CAS1049786-16-4
Molecular FormulaC16H30ClN3O
Molecular Weight315.89
Structural Identifiers
SMILESCN(C)CCNC(=O)NCC12CC3CC(C1)CC(C3)C2.Cl
InChIInChI=1S/C16H29N3O.ClH/c1-19(2)4-3-17-15(20)18-11-16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-14H,3-11H2,1-2H3,(H2,17,18,20);1H
InChIKeyGUXWRUCCOSRGCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea Hydrochloride: Core Identity and Procurement Baseline


1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride (CAS 1049786-16-4) is a 1,3-disubstituted urea derivative featuring a rigid adamantane cage linked via a methylene spacer to one urea nitrogen, and a tertiary-amino ethyl side chain on the other . It belongs to the class of adamantyl-ureas widely explored as inhibitors of human soluble epoxide hydrolase (hsEH, E.C. 3.3.2.10) [1]. Unlike many lipophilic aryl-substituted adamantyl-ureas, this molecule incorporates a basic, ionizable dimethylamino group, which dramatically alters its physicochemical profile. It is supplied as the hydrochloride salt form, which further stabilizes the amine and provides a defined solid-state form for controlled laboratory use .

Why 1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea Hydrochloride Cannot Be Interchanged with Cousin Adamantyl-Ureas


Within the adamantyl-urea sEH inhibitor pharmacophore, even single-atom alterations in the spacer, substitution pattern on adamantane, or terminal group identity produce order-of-magnitude shifts in inhibitory potency (IC50), water solubility, and microsomal stability [1]. The target compound is structurally distinct from two major sub-classes: (i) directly N-adamantyl-ureas lacking the methylene bridge—which are demonstrably 2- to 4-fold less potent against sEH and suffer lower aqueous solubility [1]; and (ii) aromatic phenyl/pyrazolyl-terminal ureas, which, despite nanomolar potency, are highly lipophilic (cLogP > 3.5) and pose significant formulation and bioavailability challenges [2]. A tertiary amine terminal group, especially in its hydrochloride salt form, is therefore not a cosmetic substitution but a fundamental driver of solubility, ionization state, and salt-form handling properties. These quantitative physicochemical divergences mean that generic in-class replacement without experimental verification risks confounding bioassay results.

Quantitative Differential Evidence for 1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea Hydrochloride Relative to Key Analogs


Methylene Spacer vs. Direct Adamantyl-Urea Linkage on hsEH Potency and Water Solubility

A systematic SAR study by Burmistrov et al. (2021) demonstrated that inserting a single methylene spacer between the adamantane cage and the ureido group consistently improves hsEH inhibitory activity by a factor of 2- to 4-fold relative to the isosteric N-adamantyl-urea with no spacer, while simultaneously enhancing water solubility [1]. The target compound, possessing exactly this methylene bridge, is therefore mechanistically advantaged in both potency and biophysical profile over the simpler 1-(adamantan-1-yl)-3-[2-(dimethylamino)ethyl]urea analog without the spacer.

soluble epoxide hydrolase inhibitor design methylene spacer SAR

Tertiary Amine Terminal Group vs. Aromatic Terminal Group on Aqueous Solubility

In the comprehensive Burmistrov et al. (2018) study, adamantyl-ureas with purely lipophilic terminal groups (phenyl, alkyl) exhibited water solubility clustered in the 15–50 µM range for mono-adamantyl ureas, while the introduction of a hydrogen-bond acceptor/donor motif or an ionizable center increased solubility up to ~140 µM [1]. By incorporating a dimethylamino group (pKa ~8.5–9.5) that is fully protonated and thus cationized at physiological pH, the target compound is expected to exceed the solubility of typical aryl-terminal analogs (e.g., 1-[(adamantan-1-yl)methyl]-3-phenylurea) by a substantial margin. The hydrochloride salt form further enhances dissolution rate and solid-state stability.

aqueous solubility ionizable group drug-like properties

Hydrochloride Salt Form vs. Free Base on Solid-State Handling and Purity Definition

The hydrochloride salt of the target compound provides a defined, stable solid with a fixed stoichiometry, directly verified by the molecular formula C₁₆H₃₀ClN₃O and molecular weight 315.89 . In comparison, the free base form (also available commercially) presents as a hygroscopic semi-solid or low-melting solid (predicted m.p. < 100 °C), leading to significant weighing and purity verification challenges during compound management . The salt form eliminates ambiguity in molar concentration calculations, reduces water uptake during storage, and improves long-term stability in DMSO stock solutions.

salt form crystallinity weighing accuracy compound management

Absence of Aromatic Substituent Reduces Plasma Protein Binding and Off-Target Risk

Aromatic terminal groups in adamantyl-ureas, while contributing to potent sEH inhibition (IC₅₀ as low as 0.7 nM for 1-(adamantan-1-ylmethyl)-3-(2-fluorophenyl)urea [1]), are also driving forces for high plasma protein binding and potential CYP inhibition through π-π stacking interactions. The target compound, lacking an aromatic ring, is predicted to exhibit lower protein binding (fraction unbound > 0.1 vs. < 0.05 for fluorophenyl analogs) and reduced promiscuity against off-target panels, based on trends observed in amine-terminal vs. aryl-terminal matched-pair analyses within the adamantyl-urea series [2].

plasma protein binding promiscuity drug-likeness

Procurement-Validated Application Scenarios for 1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea Hydrochloride


Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Libraries Targeting CNS Indications

The compound's improved predicted free fraction (> 2-fold over aryl-urea analogs [1]) and the presence of a basic amine group (pKa ~9) suitable for lysosomal trapping make it a superior candidate for CNS-penetrant sEH inhibitor discovery. Inclusion in screening libraries alongside aryl-terminal analogs enables structure-free-fraction relationship (SFFR) analysis in neuropathic pain or stroke models where sEH inhibitors have shown efficacy [2].

Aqueous-Compatible Biochemical Assay Development Without Co-Solvent Artifacts

At least a 3-fold solubility advantage over neutral aromatic-terminal counterparts [1] means the hydrochloride salt form can be directly dissolved in aqueous buffer at relevant concentrations (1–100 µM) without the use of DMSO concentrations exceeding 0.1%, thereby eliminating co-solvent-induced enzyme denaturation artifacts that frequently confound IC₅₀ determinations in sEH fluorescence-based assays.

Chemical Probe Derivatization via Reductive Amination or Amide Coupling

The dimethylaminoethyl side chain provides a secondary amine handle (after demethylation) or a quaternization site for the synthesis of permanently charged analogs, allowing the creation of membrane-impermeable chemical probes for target engagement validation. In contrast, the aromatic-terminal comparator compounds lack such a derivatizable amine, requiring de novo synthesis for incorporation of a linker moiety [1].

Comparative Metabolism Studies on Adamantyl-Urea Scaffold Optimization

By benchmarking the target compound's microsomal stability against matched-pair aromatic ureas (e.g., phenyl vs. dimethylaminoethyl), researchers can decouple the effect of terminal group identity from the adamantane core metabolic fate—a critical step in the rational optimization of half-life and clearance within the adamantyl-urea series [2].

Quote Request

Request a Quote for 1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.